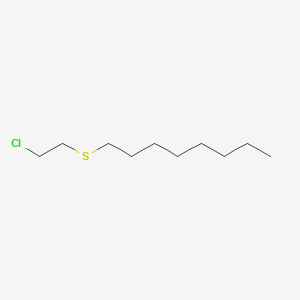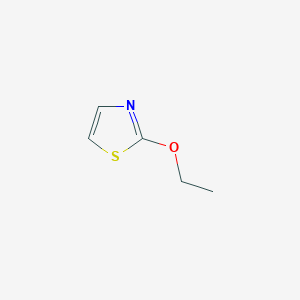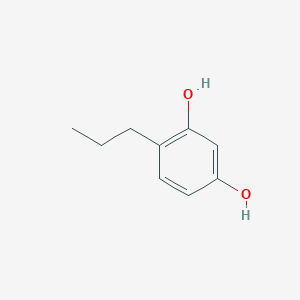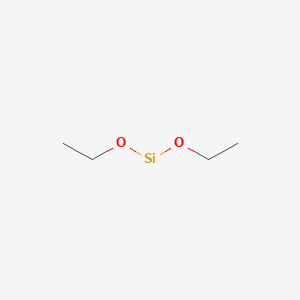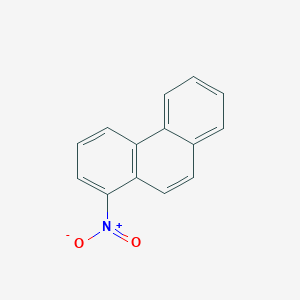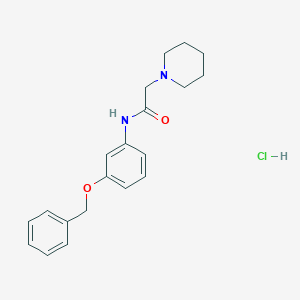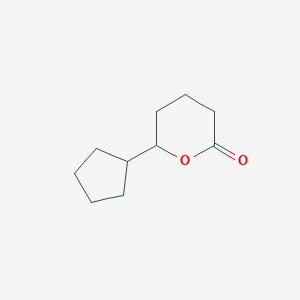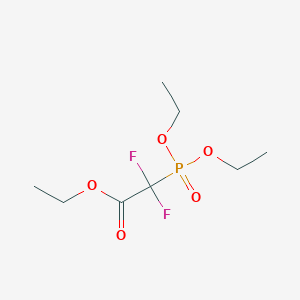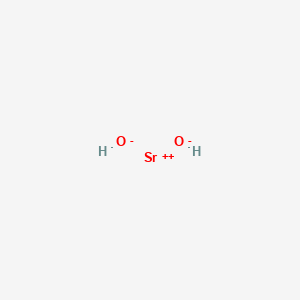
氢氧化锶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium dihydroxide, also known as strontium hydroxide, is an inorganic compound with the chemical formula Sr(OH)₂. It is a strong base composed of one strontium ion and two hydroxide ions. Strontium dihydroxide exists in various forms, including anhydrous, monohydrate, and octahydrate. This compound is known for its caustic properties and is used in various industrial and scientific applications .
科学研究应用
Strontium dihydroxide has diverse applications in scientific research and industry:
Chemistry: Used as a strong base in various chemical reactions and as a precursor to other strontium compounds.
Biology and Medicine: Strontium compounds, including strontium dihydroxide, are studied for their potential in bone regeneration and as growth stimulants.
Industry: Utilized in the refining of beet sugar, production of biodegradable plastics, and as a stabilizer in plastics.
作用机制
Target of Action
Strontium dihydroxide, also known as strontium hydroxide, primarily targets bone cells, specifically osteoblasts and osteoclasts . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption. The compound’s interaction with these cells plays a crucial role in maintaining bone health.
Mode of Action
Strontium dihydroxide exhibits a unique mode of action. It simultaneously promotes the function of osteoblasts, thereby increasing the deposition of new bone, and inhibits the function of osteoclasts, reducing the resorption of bone . This dual action on bone metabolism is why it is often referred to as a “dual action bone agent” (DABA) .
Biochemical Pathways
It is known that the compound can influence the calcium-sensing receptor (casr), a g-protein coupled receptor (gpcr) localized to bone cells . The activation of CaSR is thought to contribute to the compound’s effects on bone remodeling .
Pharmacokinetics
The pharmacokinetics of orally administered strontium compounds have been studied . Two absorption phases were observed due to two dominant intestinal absorption loci . The estimated bioavailability was 20%, and the renal clearance was lower than 4 ml/minute, indicating tubular reabsorption of strontium . .
Result of Action
The result of strontium dihydroxide’s action is a net increase in bone mass. By promoting osteoblast function and inhibiting osteoclast activity, the compound helps to slow down the progression of conditions like osteoporosis . This can lead to a reduction in the risk of fractures .
Action Environment
The action of strontium dihydroxide can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by pH and temperature . Additionally, the presence of other ions in the body, such as calcium, may impact the compound’s absorption and efficacy
生化分析
Biochemical Properties
The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects . Strontium is very resistant against concentrated alkali solutions . Strontium and strontium oxide react with water to form strontium dihydroxide .
Cellular Effects
Strontium can reduce cartilage degeneration and stimulate cartilage matrix formation . Angiogenesis plays a developmental role in chondrogenesis, and was stimulated by growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2) . Strontium has been shown to induce pharmacological effects on cells when administered at levels higher than those required for normal cell physiology .
Molecular Mechanism
Strontium dihydroxide, being an alkaline earth metal hydroxide, shares similar physical and chemical properties with calcium hydroxide . This similarity allows strontium to interact with biomolecules in a manner akin to calcium, potentially influencing enzyme activity, gene expression, and other biochemical processes .
Temporal Effects in Laboratory Settings
Strontium’s resistance to alkali solutions suggests that it may exhibit stability under certain conditions .
Dosage Effects in Animal Models
In animal models, the effects of strontium vary with different dosages . Low doses of strontium may have beneficial effects on bone mass, while high doses may induce skeletal abnormalities, particularly in animals fed a low calcium diet .
Metabolic Pathways
Strontium is involved in several metabolic pathways due to its similarity to calcium . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Strontium is found in all root tissues as soon as after 24 hours of incubation; it accumulates mostly in the cell apoplast, whereas its content in the protoplasts is considerably lower . Strontium readily crosses the endodermal barrier via the symplast and is immobilized predominantly in the pericycle cell walls .
Subcellular Localization
Given its similarity to calcium, it may be expected to localize in similar regions within the cell
准备方法
Synthetic Routes and Reaction Conditions: Strontium dihydroxide can be synthesized by reacting a strontium salt, such as strontium nitrate (Sr(NO₃)₂), with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out by adding the base drop by drop to a solution of the strontium salt, resulting in the precipitation of strontium dihydroxide as a fine white powder. The precipitate is then filtered, washed with cold water, and dried .
Industrial Production Methods: In industrial settings, strontium dihydroxide is often produced by reacting strontium oxide (SrO) with waterThe reaction is exothermic and must be carefully controlled to avoid excessive heat .
化学反应分析
Types of Reactions: Strontium dihydroxide undergoes various chemical reactions, including:
Acid-Base Reactions: As a strong base, strontium dihydroxide reacts with acids to form strontium salts and water. For example, its reaction with hydrochloric acid (HCl) produces strontium chloride (SrCl₂) and water.
Carbonation: Strontium dihydroxide reacts with carbon dioxide (CO₂) to form strontium carbonate (SrCO₃) and water. This reaction occurs readily when the compound is exposed to air.
Precipitation Reactions: Strontium dihydroxide can precipitate out of solution when mixed with certain reagents, such as ammonium chloride (NH₄Cl).
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Gases: Carbon dioxide (CO₂).
Major Products Formed:
Strontium Salts: Strontium chloride (SrCl₂), strontium sulfate (SrSO₄), strontium nitrate (Sr(NO₃)₂).
Strontium Carbonate (SrCO₃): Formed by the reaction with carbon dioxide.
相似化合物的比较
Strontium dihydroxide is similar to other alkaline earth metal hydroxides, such as:
- Beryllium hydroxide (Be(OH)₂)
- Magnesium hydroxide (Mg(OH)₂)
- Calcium hydroxide (Ca(OH)₂)
- Barium hydroxide (Ba(OH)₂)
Uniqueness:
- Strontium dihydroxide has a higher solubility in water compared to calcium hydroxide, making it more reactive in aqueous solutions.
- Strontium ions have unique biological effects, particularly in bone metabolism, which are not observed with other alkaline earth metals .
By understanding the properties, preparation methods, chemical reactions, and applications of strontium dihydroxide, researchers and industries can harness its potential in various fields.
属性
CAS 编号 |
18480-07-4 |
|---|---|
分子式 |
H2O2Sr |
分子量 |
121.63 g/mol |
IUPAC 名称 |
strontium;dihydroxide |
InChI |
InChI=1S/2H2O.Sr/h2*1H2;/q;;+2/p-2 |
InChI 键 |
UUCCCPNEFXQJEL-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[Sr+2] |
规范 SMILES |
[OH-].[OH-].[Sr+2] |
Key on ui other cas no. |
18480-07-4 |
Pictograms |
Corrosive; Irritant |
同义词 |
strontium hydroxide strontium hydroxide octahydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


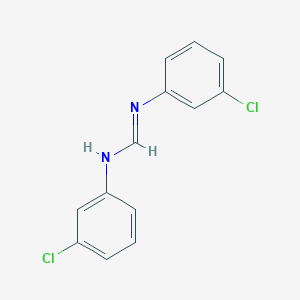

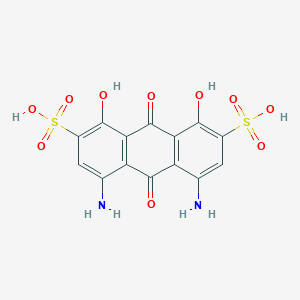
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
